molecular formula C15H11Cl2N3O2S B251036 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide

3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide

Cat. No.: B251036
M. Wt: 368.2 g/mol
InChI Key: SIKVFCIBWKXSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide, also known as CBBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including calcium channels and protein kinases. These interactions may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including protein kinases. It has also been shown to increase the release of neurotransmitters in the brain, suggesting a potential role in synaptic transmission. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-ligand interactions and other biochemical processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide. One potential area of study is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of study is the role of this compound in synaptic transmission and its potential as a tool for studying neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.

Synthesis Methods

The synthesis of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide involves the reaction of 4-ethoxyaniline with 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain the final product, this compound.

Scientific Research Applications

3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a tool to study protein-ligand interactions. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been used to study the role of calcium channels in synaptic transmission.

Properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide

InChI

InChI=1S/C15H11Cl2N3O2S/c1-2-22-12-6-3-8(7-10(12)17)15(21)18-13-9(16)4-5-11-14(13)20-23-19-11/h3-7H,2H2,1H3,(H,18,21)

InChI Key

SIKVFCIBWKXSFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl

Origin of Product

United States

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